

Application Notes and Protocols for Desmethyl Erlotinib in Kinase Activity Assays

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Compound of Interest

Compound Name: Desmethyl Erlotinib

Cat. No.: B1677509

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Introduction

Desmethyl Erlotinib, also known as OSI-420, is the principal active metabolite of Erlotinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] [2] Erlotinib and its metabolite, **Desmethyl Erlotinib**, are considered equipotent in their biological activity.[1] This document provides detailed application notes and protocols for the use of **Desmethyl Erlotinib** in in vitro kinase activity assays, a critical tool for drug discovery and development.

EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating cell proliferation, survival, and differentiation.[3] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues, initiating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K/Akt pathways.[4] Aberrant activation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. **Desmethyl Erlotinib** exerts its inhibitory effect by competing with ATP for the binding site in the EGFR tyrosine kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.

These application notes provide a comprehensive guide for researchers utilizing **Desmethyl Erlotinib** to probe EGFR activity and for broader kinase selectivity profiling. The provided protocols are designed to ensure robust and reproducible results.

Data Presentation

The inhibitory activity of **Desmethyl Erlotinib** is comparable to that of Erlotinib. The following tables summarize the half-maximal inhibitory concentration (IC50) values of Erlotinib against EGFR and various cancer cell lines. Given the equipotency, these values are representative of **Desmethyl Erlotinib**'s activity.

Table 1: In Vitro Inhibitory Activity of Erlotinib against EGFR

Target	IC50 (nM)	Assay Type
Human EGFR	2	Cell-free assay
EGFR Autophosphorylation	20	Intact tumor cells

Data sourced from Selleck Chemicals.

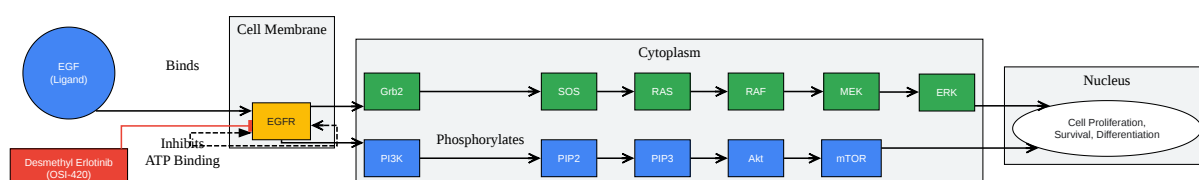
Table 2: Cellular IC50 Values of Erlotinib in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)
PC-9	Non-Small Cell Lung Cancer	7
H3255	Non-Small Cell Lung Cancer	12
HNSCC	Head and Neck Squamous Cell Carcinoma	20
DiFi	Colon Cancer	20
MDA-MB-468	Breast Cancer	20
A549	Non-Small Cell Lung Cancer	>20,000
BxPC-3	Pancreatic Cancer	1,260
AsPc-1	Pancreatic Cancer	5,800

Data compiled from various sources.

Signaling Pathway

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by **Desmethyl Erlotinib**.



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EGFR Signaling Pathway and Inhibition by **Desmethyl Erlotinib**.

Experimental Protocols

A variety of in vitro kinase assay formats can be utilized to determine the inhibitory activity of **Desmethyl Erlotinib**. These include, but are not limited to, radiometric assays, fluorescence-based assays (e.g., LanthaScreen™ TR-FRET), and luminescence-based assays (e.g., ADP-Glo™). The following protocol details a luminescence-based assay using the ADP-Glo™ Kinase Assay, which is a robust, high-throughput method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Protocol: In Vitro EGFR Kinase Activity Assay using ADP-Glo™

This protocol is adapted from standard ADP-Glo™ Kinase Assay protocols and is suitable for determining the IC50 value of **Desmethyl Erlotinib** for EGFR.

Materials:

often in the low nanogram range per well.

- Prepare a substrate/ATP mixture in the kinase assay buffer. The final concentration of the Poly(Glu,Tyr) substrate is typically 0.2 mg/mL, and the ATP concentration should be at or near the K_m for EGFR (e.g., 25 μ M).
- Assay Plate Setup:
 - Add 1 μ L of the **Desmethyl Erlotinib** serial dilutions or vehicle control (DMSO) to the wells of a 384-well plate.
 - Add 2 μ L of the diluted EGFR enzyme to each well.
 - Gently mix the plate and pre-incubate for 10 minutes at room temperature.
- Kinase Reaction:
 - Initiate the kinase reaction by adding 2 μ L of the substrate/ATP mixture to each well.
 - Incubate the plate for 60 minutes at room temperature.
- Signal Detection:
 - Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 10 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate for 30-60 minutes at room temperature.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Subtract the background luminescence (wells with no enzyme) from all other measurements.

- Plot the percent inhibition versus the logarithm of the **Desmethyl Erlotinib** concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

Desmethyl Erlotinib is a potent and selective inhibitor of EGFR tyrosine kinase, equipotent to its parent compound, Erlotinib. The provided application notes and protocols offer a comprehensive framework for researchers to accurately assess the in vitro activity of **Desmethyl Erlotinib** against EGFR and to perform broader kinase selectivity profiling. The detailed ADP-Glo™ assay protocol provides a robust and high-throughput method for determining the inhibitory potency of this compound, which is essential for its further investigation in cancer research and drug development.

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